![molecular formula C14H8BrClN2O B14197529 Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)- CAS No. 858117-61-0](/img/structure/B14197529.png)
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)- is a complex organic compound that features a unique structure combining a pyrrolo[2,3-b]pyridine ring system with a methanone group and a chlorophenyl substituent. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 5-bromo-1H-pyrrolo[2,3-b]pyridine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-amino-2,4-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone: This compound shares a similar core structure but differs in the substituents attached to the pyrrolo[2,3-b]pyridine ring.
5-Bromo-1H-pyrrolo[2,3-b]pyridine: A simpler compound that lacks the methanone and chlorophenyl groups but retains the pyrrolo[2,3-b]pyridine core.
Uniqueness
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
858117-61-0 |
|---|---|
Molekularformel |
C14H8BrClN2O |
Molekulargewicht |
335.58 g/mol |
IUPAC-Name |
(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C14H8BrClN2O/c15-9-5-11-12(7-18-14(11)17-6-9)13(19)8-1-3-10(16)4-2-8/h1-7H,(H,17,18) |
InChI-Schlüssel |
OCTBSAFWSLZSEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=CNC3=C2C=C(C=N3)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


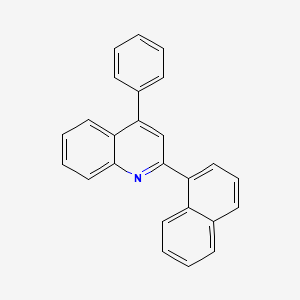
![(4-Hydroxyphenyl)[4-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14197449.png)
![9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14197450.png)
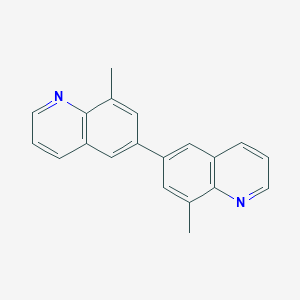
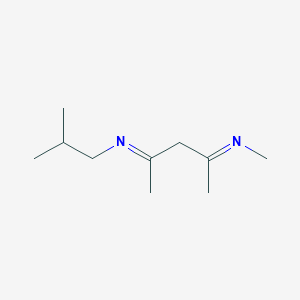
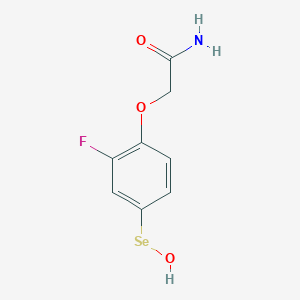
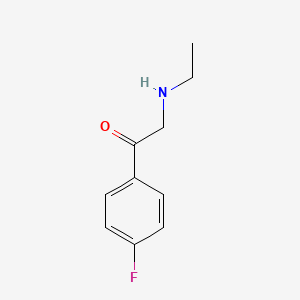
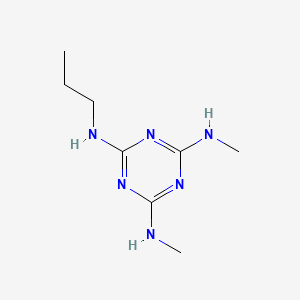
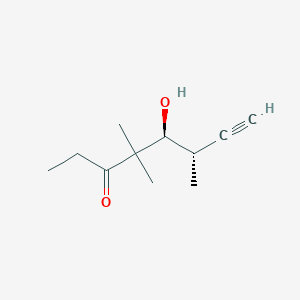
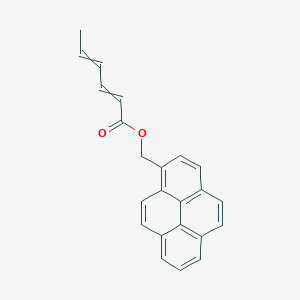
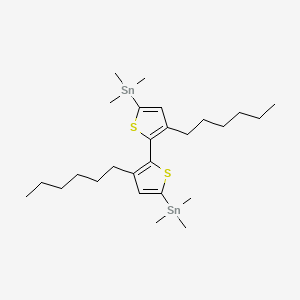
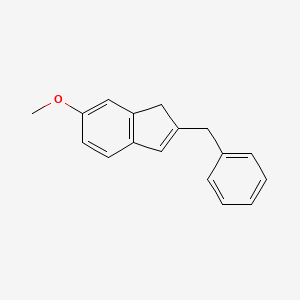
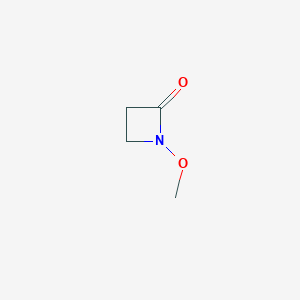
![2-(2-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14197528.png)
